1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring with a carboxylic acid group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several organic synthesis methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of β-enaminones with appropriate reagents can yield pyrrole derivatives . Another method involves the use of catalytic systems, such as ruthenium complexes, to facilitate the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole ring structure but differs in the functional groups attached.
Methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a similar core structure but different substituents.
Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
294636-76-3 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2,4-5H,3H2,1H3,(H,8,9) |
InChI Key |
PEDIWVPMTTYHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CCC1C(=O)O |
Origin of Product |
United States |
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